3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol

Catalog No.
S13951038
CAS No.
M.F
C9H15N3O2S
M. Wt
229.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)pr...

Product Name

3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol

IUPAC Name

3-[(4-amino-2-methylpyrimidin-5-yl)methylsulfanyl]propane-1,2-diol

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

InChI

InChI=1S/C9H15N3O2S/c1-6-11-2-7(9(10)12-6)4-15-5-8(14)3-13/h2,8,13-14H,3-5H2,1H3,(H2,10,11,12)

InChI Key

UUJQAUPLLAWTNW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N)CSCC(CO)O

3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol is a chemical compound with the molecular formula C9H15N3O2SC_9H_{15}N_3O_2S and a molecular weight of approximately 229.3 g/mol. It is classified as a derivative of Toxopyrimidine, which serves as an intermediate in the biosynthesis of thiamine (vitamin B1), a crucial cofactor for various enzymatic reactions involved in carbohydrate and amino acid metabolism . The compound features a pyrimidine ring substituted with an amino group and a thioether linkage to a propane-1,2-diol moiety, contributing to its unique chemical properties.

, particularly those involving thiol groups. The thioether functionality can undergo nucleophilic substitution reactions, making it reactive towards electrophiles. Additionally, the presence of the amino group on the pyrimidine ring can facilitate protonation and deprotonation reactions, influencing its reactivity in biological systems .

This compound has been identified as an important intermediate in the thiamine biosynthetic pathway. Thiamine is essential for several metabolic processes, including carbohydrate metabolism and the decarboxylation of alpha-keto acids . The biological activity of 3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol is primarily linked to its role in supporting enzyme functions that are vital for energy production and metabolic regulation.

The synthesis of 3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol typically involves multi-step organic reactions. One common method includes:

  • Formation of the Pyrimidine Derivative: Starting from 4-amino-2-methylpyrimidine, the methylthio group can be introduced through a methylation reaction.
  • Thioether Formation: The resulting compound can then react with a suitable alkylating agent to form the thioether linkage.
  • Hydroxylation: Finally, propane derivatives can be hydroxylated to yield the propane-1,2-diol structure.

These steps may require specific reagents and conditions to ensure high yields and purity of the final product .

3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol has applications primarily in biochemical research and pharmaceutical development due to its role as a thiamine precursor. It may also be explored for potential therapeutic uses related to metabolic disorders where thiamine deficiency plays a role .

Interaction studies on this compound focus on its binding affinity and interaction mechanisms with enzymes involved in metabolic pathways. Research indicates that compounds like 3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol may influence enzyme kinetics by acting as competitive inhibitors or substrates due to their structural similarity to natural substrates involved in thiamine-dependent reactions .

Several compounds share structural characteristics with 3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
ToxopyrimidineC7H8N4C_7H_8N_4Precursor in thiamine synthesis; lacks thioether group
ThiamineC12H17N4O5SC_{12}H_{17}N_{4}O_{5}SActive form; contains additional sulfur atom and more complex structure
4-Amino-2-methylpyrimidineC6H8N4C_6H_8N_4Simplified structure; lacks diol and thioether functionalities

The uniqueness of 3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol lies in its specific combination of functional groups that facilitate its role as an intermediate in thiamine biosynthesis while also providing potential avenues for further biochemical research .

Role in Thiamine Precursor Assembly

Thiamine (vitamin B₁) biosynthesis in prokaryotes and plants involves the separate formation of pyrimidine (4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate, HMP-P) and thiazole moieties, which are later coupled. The pyrimidine moiety of 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol shares structural homology with HMP-P, suggesting a potential role as a modified precursor or shunt metabolite.

Key Enzymatic Steps:

  • ThiC-Catalyzed Rearrangement: The thiC gene product, a radical S-adenosylmethionine (SAM)-dependent enzyme, converts 5-aminoimidazole ribonucleotide (AIR) into HMP-P via a complex rearrangement involving hydrogen abstraction and β-scission. The 4-amino-2-methylpyrimidine core of the compound likely originates from this pathway.
  • Divergence from Canonical Pathways: Unlike HMP-P, which is phosphorylated and coupled to the thiazole moiety, the compound features a thioether-linked propane-1,2-diol group. This suggests enzymatic diversification, potentially involving glycosyltransferases or sulfurtransferases that modify the pyrimidine post-assembly.

Structural Comparison:

FeatureHMP-P3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol
Core Structure4-Amino-2-methylpyrimidine4-Amino-2-methylpyrimidine
Functional GroupsHydroxymethyl, phosphateThioether, propane-1,2-diol
Biosynthetic OriginthiC-dependent rearrangementPost-assembly modification (hypothesized)

The propane-1,2-diol moiety may arise from glycerol or sugar metabolism, with the thioether linkage forming via a radical-mediated mechanism.

Transamination Mechanisms in Pyrimidine Moiety Formation

The 4-amino group of the pyrimidine ring is critical for biological activity. In de novo pyrimidine biosynthesis, this group originates from carbamoyl phosphate and aspartate. However, in specialized pathways such as thiamine biosynthesis, transamination or amine transfer reactions may occur.

Proposed Transamination Pathway:

  • Glutamate-Dependent Amination: A pyridoxal phosphate (PLP)-dependent transaminase could transfer an amino group from glutamate to a 2-methylpyrimidine precursor, forming the 4-amino group. This mechanism parallels reactions in histidine or lysine biosynthesis.
  • Radical SAM Involvement: The radical SAM enzyme ThiC may facilitate C-N bond formation during AIR rearrangement, obviating the need for classical transamination. Isotopic labeling studies in E. coli confirm that the 4-amino group derives from AIR’s N1 atom.

Enzymatic Evidence:

  • ThiC Mechanism: ThiC’s radical SAM domain abstracts a hydrogen atom from AIR, enabling rearrangement into HMP-P without direct transamination.
  • Absence of Canonical Transaminases: No transaminases are annotated in the thiCOGF operon, suggesting the 4-amino group arises from substrate rearrangement rather than amine transfer.

Thioether Linkage Biogenesis in Prokaryotic Systems

The thioether bond (-S-CH₂-) connecting the pyrimidine and propane-diol moieties is uncommon in primary metabolism but prevalent in secondary metabolites. Its formation likely involves:

Radical-Mediated Coupling:

  • SAM-Dependent Sulfur Insertion: Radical SAM enzymes, such as ThiC, generate thiyl radicals () that abstract hydrogen from a methyl group, enabling sulfur-carbon bond formation. A similar mechanism could link the pyrimidine’s hydroxymethyl group to a thiol-containing propane-diol precursor.
  • Thiol Donors: Cysteine or glutathione may serve as sulfur donors. In Clostridium perfringens, thiol-disulfide exchange reactions are central to toxin activation, suggesting analogous sulfur-transfer pathways.

Prokaryotic Enzyme Candidates:

EnzymeFunctionRelevance to Thioether Formation
ThiC (Radical SAM)HMP-P synthesis via radical mechanismsPotential thiyl radical generation
Cysteine desulfurasesSulfur mobilization for iron-sulfur clustersPossible thiol donation
Thioether synthasesSpecialized secondary metabolismUncharacterized in C. perfringens

Chemical Model: The non-enzymatic synthesis of thioether-alcohols via free radical-initiated thiol-ene reactions provides a mechanistic template for prokaryotic systems. Enzymes may enhance regioselectivity and rate.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

229.08849790 g/mol

Monoisotopic Mass

229.08849790 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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